molecular formula C13H21Cl2N5 B6591845 N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride CAS No. 1655430-59-3

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

Cat. No.: B6591845
CAS No.: 1655430-59-3
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-SFGLUTOSSA-N
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Description

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a chemical compound with significant interest in the fields of chemistry and pharmacology. It is known for its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride typically involves multiple steps. The key starting materials are generally commercially available or can be synthesized through established procedures. The synthesis involves:

  • Formation of the piperidine ring through a series of cyclization reactions.

  • Introduction of the pyrrolo[2,3-d]pyrimidin-4-amine core.

  • Methylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride can undergo several types of reactions, including:

  • Oxidation: : Conversion to different oxidation states.

  • Reduction: : Involving reducing agents to convert specific functional groups.

  • Substitution: : Reactions where certain groups are replaced by others.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, alkylating agents.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound has been investigated for its potential as a ligand in receptor studies. Its interactions with various biological targets can provide insights into cellular signaling pathways and receptor functionality.

Medicine

In medicine, this compound shows promise in drug discovery and development. Its ability to modulate specific biological pathways could lead to the development of new therapeutic agents.

Industry

Industrially, the compound might be used in the manufacture of pharmaceuticals, where its unique properties can enhance the efficacy and stability of drug formulations.

Mechanism of Action

The mechanism by which N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Compared to similar compounds, N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride stands out due to its specific structural features and reactivity. Similar compounds might include:

  • N-Methylpiperidine derivatives.

  • Pyrrolopyrimidine compounds.

Each of these has unique properties and applications, but this compound's specific configuration provides distinct advantages in its respective applications.

Biological Activity

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS No. 1655430-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Formula: C13H21Cl2N5
Molecular Weight: 318.25 g/mol
Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with a piperidine substituent, which is crucial for its biological activity.

PropertyValue
CAS Number1655430-59-3
Molecular Weight318.25 g/mol
Molecular FormulaC13H21Cl2N5
Storage ConditionsInert atmosphere, Room Temperature

Research indicates that this compound may function as a selective inhibitor of certain kinases, particularly those involved in inflammatory pathways. Its structure allows for specific interactions with target proteins, potentially leading to modulation of cellular signaling pathways.

  • Kinase Inhibition: The compound has shown promise in inhibiting Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors.
  • Anti-inflammatory Effects: By modulating these pathways, it may reduce inflammation and has been investigated for conditions such as rheumatoid arthritis and other autoimmune disorders.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics.

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: High tissue penetration due to lipophilicity.
  • Metabolism: Primarily metabolized by hepatic enzymes with a moderate half-life allowing for once-daily dosing.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on JAK Inhibition:
    • A study published in Journal of Medicinal Chemistry highlighted its effectiveness as a JAK inhibitor, showing significant reduction in inflammatory markers in vitro and in vivo models of arthritis .
  • Toxicology Assessments:
    • Toxicological evaluations indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses .
  • Comparative Studies:
    • Comparative studies with other JAK inhibitors revealed that this compound possesses superior potency and selectivity against JAK1 and JAK3 compared to existing therapies .

Properties

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODOXNLLQKTEM-SFGLUTOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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